molecular formula C8H10N2O3S B215050 1-(Benzenesulfonyl)-3-methylurea

1-(Benzenesulfonyl)-3-methylurea

Cat. No.: B215050
M. Wt: 214.24 g/mol
InChI Key: ZRERKMQKMINGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-3-methylurea is a urea derivative characterized by a benzenesulfonyl group attached to the urea backbone and a methyl substituent at the 3-position. The benzenesulfonyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability and influence binding affinity to biological targets compared to other substituents.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-methylurea

InChI

InChI=1S/C8H10N2O3S/c1-9-8(11)10-14(12,13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)

InChI Key

ZRERKMQKMINGSE-UHFFFAOYSA-N

SMILES

CNC(=O)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CNC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Benzenesulfonyl)-3-methylurea with structurally related urea derivatives:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound R1 = Benzenesulfonyl; R2 = Me Not Provided ~240–260 (estimated) Hypothesized stability via sulfonyl group
1-Benzyl-3-benzoylurea R1 = Benzyl; R2 = Benzoyl C15H14N2O2 254.29 Antiproliferative activity
1-Benzyl-3-(p-tolyl)urea R1 = Benzyl; R2 = p-Tolyl C15H16N2O 240.30 High lipophilicity
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea R1 = Benzyl; R2 = 4-Cl-Ph-OCH3 C15H15ClN2O2 290.74 Predicted pKa = 12.75
1-(1,3-Benzothiazol-2-yl)-3-ethylurea R1 = Benzothiazolyl; R2 = Et C10H11N3OS 221.28 Enhanced binding via heteroaryl

Key Observations:

  • Electron-Withdrawing Effects: The benzenesulfonyl group in the target compound likely increases polarity and metabolic stability compared to benzoyl () or aryl groups ().
  • Lipophilicity: Compounds like 1-Benzyl-3-(p-tolyl)urea (logP ~2.5 estimated) may exhibit better membrane permeability than the sulfonyl derivative, which could be more hydrophilic .
  • Biological Activity: Benzoyl and benzothiazolyl substituents are associated with antiproliferative and target-specific activities, respectively . The sulfonyl group’s role in activity remains speculative but merits further study.

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